molecular formula C12H5ClF3N3O2S B1275928 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676153-48-3

5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1275928
M. Wt: 347.7 g/mol
InChI Key: SWWLTWBWFAYFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has the molecular formula C12H5ClF3N3O2S . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H5ClF3N3O2S/c13-9-2-1-7 (22-9)5-3-8 (12 (14,15)16)19-10 (17-5)4-6 (18-19)11 (20)21/h1-4H, (H,20,21) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.7 . It is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been synthesized and its crystal structure determined. It exhibits inhibition of cancer cell proliferation (Ju Liu et al., 2016).

Chemical Synthesis and Modification

  • A study on the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides outlines methods for creating derivatives of this compound (Miha Drev et al., 2014).
  • Efficient synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, involving SNAr and Suzuki Cross-Coupling reactions, provides methods for functional diversification of this compound (Badr Jismy et al., 2020).
  • The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidines and related compounds indicates the chemical versatility and reactivity of this class of compounds (Yan‐Chao Wu et al., 2006).

Biological Activity

  • Pyrazolo[1,5-a]pyrimidines, including derivatives of the specific compound , have been evaluated for antitumor and anti-5-lipoxygenase activities, highlighting their potential in cancer and inflammatory disease research (A. Rahmouni et al., 2016).
  • Another study synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives, including those structurally related to the specific compound, for their antimicrobial activities as RNA polymerase inhibitors (Amira E. M. Abdallah & G. Elgemeie, 2022).

Antimicrobial Properties

  • Novel pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , have been synthesized and shown potential as antimicrobial agents (B. S. Holla et al., 2006).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . The specific hazard statements associated with this compound are not provided in the available resources .

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3N3O2S/c13-9-2-1-7(22-9)5-3-8(12(14,15)16)19-10(17-5)4-6(18-19)11(20)21/h1-4H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWLTWBWFAYFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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